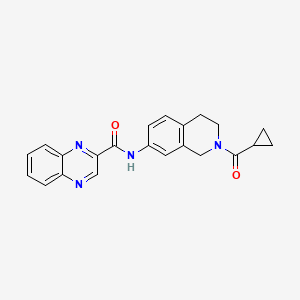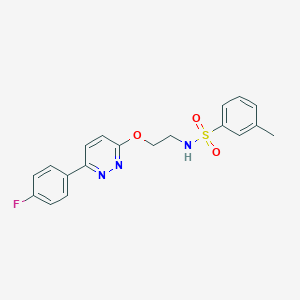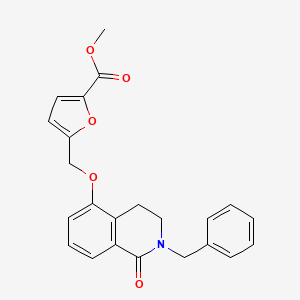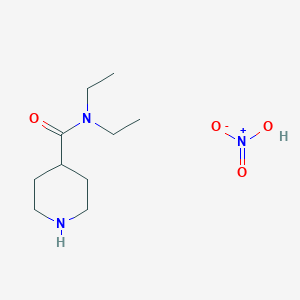
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is a novel chemical compound with unique structural features, combining elements of cyclopropane, tetrahydroisoquinoline, and quinoxaline moieties
Mechanism of Action
Target of Action
The primary targets of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide are human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) . These targets play crucial roles in cellular processes. DNA topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. VEGFR is a receptor for vascular endothelial growth factor, which stimulates blood vessel formation, a process known as angiogenesis .
Mode of Action
This compound interacts with its targets, leading to changes in their function. The compound’s interaction with DNA topoisomerase may inhibit the enzyme’s activity, leading to DNA damage and cell death . When interacting with VEGFR, it may inhibit the receptor’s activity, thereby inhibiting angiogenesis .
Biochemical Pathways
Given its targets, it is likely that it affects the dna replication and repair pathways, as well as the angiogenesis pathway . The downstream effects of these interactions could include cell cycle arrest, apoptosis, and inhibition of tumor growth .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation. It has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide involves a multi-step process:
Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropane is reacted with a suitable reagent (e.g., chloroform and sodium hydroxide) to form cyclopropanecarbonyl chloride.
Coupling with Tetrahydroisoquinoline: : The intermediate cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the cyclopropanecarbonyl-tetrahydroisoquinoline intermediate.
Formation of Quinoxaline Carboxamide: : The cyclopropanecarbonyl-tetrahydroisoquinoline intermediate is coupled with quinoxaline-2-carboxylic acid using coupling reagents like carbodiimides (e.g., EDC or DCC) to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimization of reaction conditions to enhance yield and purity. This may include:
Use of continuous flow reactors for efficient mixing and temperature control.
Employing high-throughput screening techniques to identify optimal catalysts and reagents.
Implementing purification methods such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in alcohol.
Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions will vary based on the reaction conditions and reagents used. For example:
Oxidation might yield carboxylic acids or ketones.
Reduction might yield alcohols or amines.
Substitution reactions might yield new derivatives with modified functional groups.
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide finds applications in diverse scientific research areas:
Chemistry: : As a building block for synthesizing novel compounds.
Biology: : Potential use in biochemical assays or as a molecular probe.
Medicine: : Exploring its pharmacological properties and potential therapeutic applications.
Industry: : Use in materials science for developing new polymers or coatings.
Comparison with Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide: : Shares a similar structure but with a quinoline moiety instead of quinoxaline.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide: : Contains a pyridine moiety, offering different chemical properties and reactivity.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoxazole-2-carboxamide: : Features a benzoxazole moiety, providing unique structural and functional characteristics.
By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, showcasing its potential in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(20-12-23-18-3-1-2-4-19(18)25-20)24-17-8-7-14-9-10-26(13-16(14)11-17)22(28)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKXQRLBOFPFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)
![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)


![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)

![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)
![tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2535569.png)
![3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2535570.png)
![4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2535572.png)
